![molecular formula C11H14F3NO3S B12601671 Sulfamic acid, (2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propyl ester CAS No. 648918-53-0](/img/structure/B12601671.png)
Sulfamic acid, (2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propyl ester
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Overview
Description
Sulfamic acid, (2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propyl ester is a chemical compound that features a sulfamic acid group esterified with a chiral (2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propyl moiety. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfamic acid, (2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propyl ester typically involves the esterification of sulfamic acid with the corresponding alcohol. The reaction conditions often require the use of a dehydrating agent to facilitate the esterification process. Common reagents include sulfur trioxide and sulfuric acid, which react with urea to form sulfamic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where sulfamic acid is reacted with (2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanol under controlled conditions. The process may include purification steps such as recrystallization or distillation to obtain the desired ester in high purity.
Chemical Reactions Analysis
Types of Reactions
Sulfamic acid, (2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propyl ester can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like thiophenols can react with the trifluoromethyl group under visible light irradiation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Sulfamic acid derivatives have been extensively studied for their antimicrobial properties. Research indicates that certain sulfonamide compounds exhibit notable activity against a range of bacterial strains. For instance, derivatives with specific substitutions have shown effectiveness as inhibitors of enzymes such as dimethylarginine dimethylamino hydrolase (DDAH) and arginine deiminase (ADI), which are relevant in the treatment of various diseases including cancer and HIV .
Antioxidant Properties
Recent studies have demonstrated that sulfamic acid derivatives possess antioxidant capabilities. The synthesis of acetamidosulfonamide derivatives has led to compounds that exhibit significant radical scavenging activity and superoxide dismutase (SOD) activity, suggesting their potential use in combating oxidative stress-related disorders .
Enzyme Inhibition
Research has highlighted the ability of sulfamic acid derivatives to inhibit key enzymes involved in metabolic pathways. For example, compounds derived from sulfamic acid have been evaluated for their inhibitory effects on α-glucosidase and acetylcholinesterase enzymes, which are targets for diabetes and Alzheimer's disease treatments respectively .
Environmental Applications
Water Treatment
Sulfamic acid is recognized for its role in water treatment processes. Its ability to act as a biocide makes it valuable in controlling microbial growth in water systems. The trifluoromethyl group enhances its efficacy in various environmental conditions, allowing for the development of more effective water purification agents .
Material Science
Polymer Synthesis
The unique chemical structure of sulfamic acid esters allows them to be utilized in the synthesis of advanced materials. These compounds can serve as intermediates in the production of polymers with tailored properties for specific applications such as coatings, adhesives, and sealants .
Case Study 1: Antimicrobial Efficacy
A study involving several sulfamic acid derivatives demonstrated their antimicrobial efficacy against common pathogens. The results indicated that modifications to the sulfonamide structure significantly influenced their effectiveness, paving the way for the design of new antimicrobial agents .
Case Study 2: Antioxidant Activity
In a series of experiments assessing antioxidant properties, one derivative exhibited superior radical scavenging ability compared to others tested. This finding suggests that further optimization of sulfamic acid derivatives could lead to potent antioxidants suitable for therapeutic use .
Mechanism of Action
The mechanism by which sulfamic acid, (2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to increased biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl phenyl sulfone: Shares the trifluoromethyl group and is used in similar chemical reactions.
(S)-Fluoxetine: Contains a trifluoromethylphenyl group and is used as an antidepressant.
Uniqueness
Sulfamic acid, (2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propyl ester is unique due to its combination of a sulfamic acid group and a chiral trifluoromethylated ester. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications.
Biological Activity
Sulfamic acid, particularly its esters, has garnered attention in various fields due to its biological activity and potential applications. This article delves into the biological activity of sulfamic acid, (2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propyl ester, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound this compound is characterized by its unique trifluoromethyl group and a propyl ester moiety. This structure is significant as it influences the compound's biological interactions and chemical reactivity.
Biological Activity
Antimicrobial Properties
Research indicates that sulfamic acid derivatives exhibit notable antimicrobial properties. For instance, modifications to the sulfamic acid structure can enhance antibacterial activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The introduction of specific functional groups has been shown to improve efficacy against various pathogens, with minimum inhibitory concentration (MIC) values indicating potent antibacterial activity .
Anticancer Effects
Sulfamic acid esters have also been evaluated for their anticancer potential. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving DNA damage and cell cycle arrest. For example, some sulfamate esters have shown high cytotoxicity against prostate cancer cells (PC3) and breast cancer cells (MCF-7), suggesting their potential as therapeutic agents in oncology .
Case Studies
-
Boiler Water Treatment
An industrial facility implemented sulfamic acid treatment to address severe scale buildup in boiler systems. The treatment not only removed scale but also improved boiler efficiency significantly, showcasing the compound's utility in industrial applications . -
Cooling Water System Optimization
A manufacturing plant utilized sulfamic acid as a corrosion inhibitor in its cooling water systems. The results indicated a marked reduction in corrosion rates and improved system performance, highlighting its effectiveness in maintaining industrial equipment . -
Wastewater Neutralization
In a chemical processing plant, sulfamic acid was employed to neutralize acidic wastewater before disposal. This application ensured compliance with environmental regulations while demonstrating the compound's role in sustainable practices .
Research Findings
Recent studies have focused on the synthesis of sulfamate esters from sulfamic acid salts, revealing methods that yield these compounds efficiently. The activation of sulfamic acid salts using triphenylphosphonium ditriflate has been particularly effective, allowing for the incorporation of various nucleophiles .
Data Table: Biological Activity of Sulfamic Acid Derivatives
Compound | Activity Type | MIC (µg/mL) | Target Organism |
---|---|---|---|
Sulfamic Acid Ester A | Antibacterial | ≤ 32 | MRSA |
Sulfamic Acid Ester B | Cytotoxic | 1 | PC3 Cancer Cells |
Sulfamic Acid Ester C | Anticancer | 16 | MCF-7 Cancer Cells |
Sulfamic Acid Ester D | Antiviral | 0.125 | SARS-CoV-2 |
Properties
CAS No. |
648918-53-0 |
---|---|
Molecular Formula |
C11H14F3NO3S |
Molecular Weight |
297.30 g/mol |
IUPAC Name |
[(2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propyl] sulfamate |
InChI |
InChI=1S/C11H14F3NO3S/c1-8(7-18-19(15,16)17)6-9-2-4-10(5-3-9)11(12,13)14/h2-5,8H,6-7H2,1H3,(H2,15,16,17)/t8-/m0/s1 |
InChI Key |
ASYNBADTLMXIFZ-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC=C(C=C1)C(F)(F)F)COS(=O)(=O)N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(F)(F)F)COS(=O)(=O)N |
Origin of Product |
United States |
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